5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide: is a complex organic compound that features a thiophene ring substituted with a chloro group and a sulfonamide group, as well as a phenyl ring linked to a pyrazole moiety. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is to start with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chloro group at the 5-position
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The chloro group can be reduced to a methyl group.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfoxide or sulfone.
Reduction: : 5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide.
Substitution: : Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a biological response. Further research would be needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the thiophene and pyrazole rings. Similar compounds might include other sulfonamide derivatives or thiophene-based compounds, but the presence of the pyrazole ring adds a distinct aspect to its chemical behavior.
List of Similar Compounds
5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide
5-methyl-N-(2-phenylethyl)thiophene-2-sulfonamide
N-(2-phenylethyl)thiophene-2-sulfonamide
Properties
IUPAC Name |
5-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-20-14(9-10-18-20)13-4-2-12(3-5-13)8-11-19-24(21,22)16-7-6-15(17)23-16/h2-7,9-10,19H,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFSXCGLXXGMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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